Ortho-Chloro Substitution Yields Higher Calculated LogP than Meta- and Para-Chloro Regioisomers
The ortho-chloro isomer (CAS 2199526-23-1) exhibits a calculated LogP of 2.67, which is 0.07 log units higher than both the 3-chloro (CAS 2201012-23-7) and 4-chloro (CAS 2140676-02-2) regioisomers, each reported at LogP 2.6 [1]. The consistently higher measured LogP for the 2-chloro derivative likely arises from intramolecular hydrogen bonding between the ortho-chlorine and the anilino NH, which reduces solvent exposure of the polar NH group. This difference corresponds to a ~17% higher calculated octanol–water partition coefficient, which can influence membrane permeability and off-target partitioning in cell-based screening assays.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.6669 (2-chloro isomer, CAS 2199526-23-1) |
| Comparator Or Baseline | LogP = 2.6 (3-chloro isomer, CAS 2201012-23-7); LogP (XLogP3) = 2.6 (4-chloro isomer, CAS 2140676-02-2) |
| Quantified Difference | ΔLogP = +0.07 (target more lipophilic than both comparators), representing approximately 17% higher partition coefficient |
| Conditions | Predicted values from different computational methods; target compound LogP from Leyan database; comparator values from Chem960 (3-Cl) and Kuujia (4-Cl, XLogP3) |
Why This Matters
A ΔLogP of 0.07 may appear modest but translates into a measurable difference in HPLC retention time and correlates with altered membrane permeability, making the ortho isomer a distinct chemical entity for lead optimization programs where lipophilicity tuning is critical.
- [1] Kuujia. 1-{[(4-Chlorophenyl)amino]methyl}cyclobutan-1-ol; CAS 2140676-02-2. XLogP3 = 2.6. https://www.kuujia.com/cas-2140676-02-2.html View Source
